molecular formula C11H9NO2S B112563 4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-89-0

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B112563
M. Wt: 219.26 g/mol
InChI Key: IGGUMKNXVIVDKI-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter) and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

1. Design, Synthesis and 5-HT1A Binding Affinity

  • Summary of Application: This research involves the design and synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine, respectively .
  • Methods of Application: The compounds were synthesized and then tested for their binding affinity against the 5-HT1A receptor .
  • Results: The compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

2. Synthesis of Secondary Amines

  • Summary of Application: This research reports the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route .
  • Methods of Application: The compounds were synthesized using a Schiff bases reduction route .
  • Results: The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

3. 5-HT1A Neuroreceptor Imaging

  • Summary of Application: This research focuses on the metal complexes of DO3A-butyl-MPP to be used as a brain imaging agent using different modalities .
  • Methods of Application: The compound was synthesized and then labeled with GdCl3 and 68GaCl3 to perform MRI (relaxivity studies) and PET respectively .
  • Results: The SD (Sprague Dawley) rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

4. Biological Activities of Eugenol Derivatives

  • Summary of Application: This research reviews the latest developments in the methodologies of synthesis, pharmacological properties, and further applications of eugenol derivatives .
  • Methods of Application: The compounds were synthesized using various methods .
  • Results: The derivative 4-allyl-2-methoxyphenyl (4′,6′-o-benzyl-β-d-glucopyranoside) (150) was found to have threefold higher activity than the standard drug FLC against C. glabrata .

5. Flame Retardant Epoxy Resin System

  • Summary of Application: This research focuses on the synthesis of a phosphorous-containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), for a flame retardant epoxy resin system .
  • Methods of Application: The compound was synthesized and then used in different ratios with a petroleum-based curing agent to cure an epoxy resin .
  • Results: The flame-retardant properties of the respective films were investigated, and the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 .

6. Synthesis of Secondary Amines

  • Summary of Application: This research reports the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route .
  • Methods of Application: The compounds were synthesized using a Schiff bases reduction route .
  • Results: The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.


Future Directions

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Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde”, you may need to refer to scientific literature or databases. If you have access to a library, a librarian may be able to help you find more resources. If you’re at a university, you might also have access to databases like SciFinder or Reaxys, which are excellent resources for this kind of information.


properties

IUPAC Name

4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-13)12-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUMKNXVIVDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397076
Record name 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-1,3-thiazole-2-carbaldehyde

CAS RN

383142-89-0
Record name 4-(2-methoxyphenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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